N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide
Description
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a thiadiazole ring, a thiophene ring, and a carboxamide group, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS2/c1-5-9-6-7-10(19-9)12(18)15-13-17-16-11(20-13)8-14(2,3)4/h6-7H,5,8H2,1-4H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHHSSZNNJASLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=NN=C(S2)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the thiophene and carboxamide groups. Common synthetic routes include:
Cyclization Reactions: Formation of the thiadiazole ring through cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the thiophene ring via substitution reactions using suitable thiophene derivatives.
Amidation Reactions: Formation of the carboxamide group through amidation reactions involving carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenated compounds, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulation of Signaling Pathways: Affecting signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide can be compared with other similar compounds, such as:
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide: Similar thiadiazole structure but different substituents.
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide: Contains a benzamide group instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
